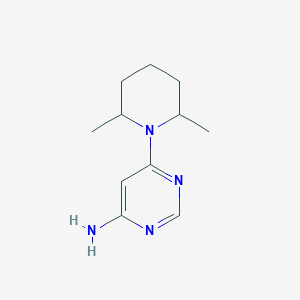

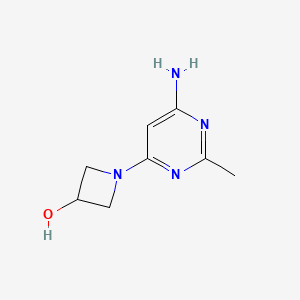

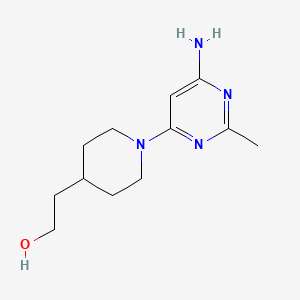

2-(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate in dichloromethane. The resultant mixture is stirred at room temperature overnight .Molecular Structure Analysis

The molecular formula of this compound is C12H20N4O, and it has a molecular weight of 236.31 g/mol.Physical And Chemical Properties Analysis

The compound has a melting point of 67-70 °C and a boiling point of 186 °C. It has a density of 0.899 g/mL at 25 °C .Scientific Research Applications

Dopamine D2 Receptor Ligands

Recent advances in dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity include aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments. Compounds developed in the last decade belonging to the 1,4-disubstituted aromatic cyclic amine group have been emphasized for their role in modulating D2R, highlighting the importance of structural design in developing therapeutic agents for dopaminergic pathologies (Jůza et al., 2022).

Cytochrome P450 Isoform Inhibitors

The role of cytochrome P450 (CYP) enzymes in drug metabolism has been extensively studied, with specific chemical inhibitors being crucial for understanding drug-drug interactions (DDIs). Inhibitors with selectivity for various CYP isoforms are important tools in pharmacokinetic research, providing insights into the metabolic pathways of drugs and the potential for DDIs. The selectivity and potency of these inhibitors are key for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is essential for predicting DDIs in clinical settings (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by binding to it . This binding prevents HIV from entering the cell, thus inhibiting the progression of the virus . The presence of a basic nitrogen atom in the compound is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The compound affects the HIV-1 entry process, which is a critical pathway in the life cycle of the HIV virus . By blocking the CCR5 receptor, the compound prevents the virus from entering the host cell, thereby interrupting the viral replication process .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into the host cell . This can potentially slow down or halt the progression of the virus in the body, thereby contributing to the treatment of HIV-1 infection .

properties

IUPAC Name |

2-[1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-14-11(13)8-12(15-9)16-5-2-10(3-6-16)4-7-17/h8,10,17H,2-7H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEOZYBKCRXOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.